3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a model compound in studies of dihydropyridine chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes. This modulation can lead to vasodilation and reduced blood pressure, making it a potential candidate for treating hypertension.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Felodipine: Similar in structure and function, used for managing high blood pressure.
Uniqueness
3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its potential for diverse chemical modifications also makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H33NO7 |
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Molecular Weight |
495.6g/mol |
IUPAC Name |
diethyl 1-(3,5-dimethylphenyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H33NO7/c1-8-35-27(30)21-15-29(20-11-17(3)10-18(4)12-20)16-22(28(31)36-9-2)25(21)19-13-23(32-5)26(34-7)24(14-19)33-6/h10-16,25H,8-9H2,1-7H3 |
InChI Key |
JUKFNSYXFVQSCF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC)C3=CC(=CC(=C3)C)C |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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